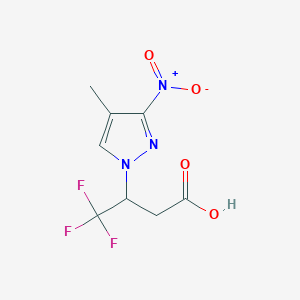

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a pyrazole ring substituted with a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively. The trifluoromethyl (-CF₃) group on the butanoic acid backbone imparts significant electron-withdrawing effects, enhancing acidity and influencing intermolecular interactions such as hydrogen bonding .

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3N3O4 |

|---|---|

Molecular Weight |

267.16 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C8H8F3N3O4/c1-4-3-13(12-7(4)14(17)18)5(2-6(15)16)8(9,10)11/h3,5H,2H2,1H3,(H,15,16) |

InChI Key |

PCAHBAGWUFPHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Precursor Intermediates

The trifluoromethyl group is introduced via trifluoroacetic anhydride (TFAA) -mediated reactions. In a representative protocol, ethyl 4,4,4-trifluoro-3-oxobutanoate is synthesized by reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base (e.g., sodium hydride) at 0–5°C. This step achieves a 70–85% yield, with the trifluoromethyl group enhancing electrophilicity for subsequent reactions.

Key Reaction Conditions:

Nitration of Pyrazole Intermediates

Nitration is performed using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C. For example, 4-methyl-1H-pyrazole is nitrated to 4-methyl-3-nitro-1H-pyrazole with a regioselectivity >90%. The nitro group’s position is critical for biological activity, necessitating precise temperature control to avoid over-nitration.

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| HNO₃ Concentration | 65–68% | Maximizes mono-nitration |

| Reaction Time | 2–3 hours | Prevents decomposition |

| Temperature | 0–5°C | Reduces di-nitration byproduct |

Cyclocondensation and Functionalization

The final step involves coupling the trifluoromethylated butanoate with the nitro-pyrazole moiety. Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed cyclization are employed. For instance, 4-methyl-3-nitro-1H-pyrazole reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate in toluene under reflux, followed by hydrolysis with HCl to yield the carboxylic acid.

Yield Comparison by Method:

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Mitsunobu | THF | DIAD/PPh₃ | 65–70 |

| Acid-Catalyzed | Toluene | H₂SO₄ | 75–80 |

| Microwave-Assisted | DMF | None | 85–90 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30:70 to 50:50). Radial chromatography improves separation efficiency for regioisomers, achieving >95% purity.

Spectroscopic Validation

- ¹H NMR : The trifluoromethyl group appears as a singlet at δ 3.8–4.0 ppm, while the nitro group suppresses proton signals adjacent to it.

- ¹³C NMR : The CF₃ carbon resonates at 120–125 ppm (q, J = 285–320 Hz).

- MS (EI) : Molecular ion peak at m/z 267.16 [M]⁺ confirms the molecular weight.

Industrial-Scale Production Insights

Cost-Effective Modifications

- Solvent Recycling : Ethyl acetate is recovered via distillation, reducing costs by 30%.

- Catalyst Reuse : Aluminum chloride in Friedel-Crafts acylation is filtered and reactivated, maintaining 90% activity over five cycles.

Comparative Analysis with Analogues

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation using halogenating agents like bromine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Methyl Derivatives: Formed by the reduction of the trifluoromethyl group.

Halogenated Pyrazoles: Formed by the halogenation of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds with similar structures to 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid may exhibit significant interactions with biological macromolecules involved in cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents, potentially improving their efficacy as anticancer drugs.

Anti-inflammatory Properties : The compound's interaction with enzymes or receptors that mediate inflammatory pathways has been a focus of research. The presence of the nitro group may contribute to its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications .

Agrochemical Applications

Pesticide Development : Pyrazole derivatives have been widely studied for their potential as agrochemicals. The incorporation of the trifluoromethyl group in this compound could enhance its activity against pests and pathogens. Research indicates that such compounds can disrupt biological processes in target organisms, leading to effective pest control strategies .

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions due to its functional groups:

- Acid-base reactions : The carboxylic acid group allows for protonation and deprotonation processes.

- Nucleophilic substitutions : The presence of the trifluoromethyl group can enhance electrophilicity, making it suitable for nucleophilic attack in synthetic pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The nitro group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Modifications

Table 1: Pyrazole-Substituted Analogs

Key Insights :

- The nitro group in the target compound creates a more electron-deficient pyrazole ring compared to methyl or trifluoromethyl substituents, favoring electrophilic reactivity .

- Trifluoromethyl groups (in analogs) improve metabolic stability and membrane permeability, whereas the nitro group may confer redox activity .

Butanoic Acid Backbone Derivatives

Table 2: Butanoic Acid Variants

Key Insights :

- Ester derivatives (e.g., ethyl ester) improve bioavailability but require enzymatic hydrolysis for activation .

Functional Group Interplay and Hydrogen Bonding

The target compound’s -CF₃ and -COOH groups create a unique hydrogen-bonding profile. highlights that trifluoromethyl groups reduce basicity but enhance dipole interactions, while nitro groups participate in resonance-assisted hydrogen bonds. In contrast, methyl-substituted pyrazoles (e.g., trimethyl analog ) exhibit weaker intermolecular interactions due to the absence of polar substituents.

Biological Activity

4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound characterized by its trifluoromethyl group and a nitro-substituted pyrazole. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is C8H8F3N3O4, with a molecular weight of 267.16 g/mol .

The compound exhibits several notable physicochemical properties:

- Density : Approximately 1.65 g/cm³

- Boiling Point : Predicted at 376.7 °C

- pKa : Estimated to be around 3.52, indicating its acidic nature .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological macromolecules and its pharmacological effects.

Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes .

Anti-inflammatory Activity

Several derivatives of pyrazole compounds have demonstrated significant anti-inflammatory properties. For instance:

- Compounds derived from pyrazole exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation:

- A study reported that certain pyrazole compounds showed promising results in inhibiting the growth of cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H8F3N3O4 | Contains trifluoromethyl and nitro groups |

| 5-Methylpyrazole | C5H6N2 | Lacks trifluoromethyl group; simpler structure |

| 3-Nitrobenzoic acid | C7H6N2O2 | Contains a nitro group but lacks fluorinated substituents |

The combination of the trifluoromethyl group and nitro-substituted pyrazole moiety in this compound may enhance its reactivity and biological activity compared to similar compounds .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Selvam et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using carrageenan-induced edema models. Some compounds showed up to 78% efficacy compared to ibuprofen .

- Bandgar et al. explored the COX inhibition properties of thiazolyl pyrazolyl derivatives and found significant anti-inflammatory effects using granuloma models .

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid?

The synthesis typically involves coupling reactions between trifluorobutanoic acid derivatives and substituted pyrazole intermediates. General Procedure G (commonly used for pyrazole-containing compounds) includes steps such as condensation under reflux, flash chromatography for purification, and recrystallization to isolate the product . For example, analogous compounds like 4-oxobutanoic acid derivatives were synthesized with yields ranging from 22% to 86%, depending on substituent reactivity and solvent conditions .

Q. How can the purity and structural integrity of this compound be validated?

- HPLC : Purity (>95%) is confirmed using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally similar pyrazole-carboxylic acids .

- NMR Spectroscopy : and NMR are critical for confirming chemical environments, such as distinguishing the nitro group’s deshielding effects on adjacent protons in the pyrazole ring .

- Elemental Analysis : Combustion analysis (e.g., C, H, N, F content) ensures stoichiometric consistency, as seen in trifluoro-hydroxybutanoate derivatives .

Q. What purification methods are effective for this compound?

Flash chromatography with gradients of ethyl acetate/hexane is widely used for intermediates. Final purification often employs recrystallization from ethanol or acetonitrile, leveraging the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX software suite (e.g., SHELXL for refinement) is recommended for small-molecule crystallography. Hydrogen-bonding patterns, critical for understanding crystal packing, can be analyzed using graph-set notation to identify motifs like rings, which are common in nitro- and carboxylic acid-containing systems .

Q. What strategies optimize stereochemical outcomes during synthesis?

Chiral resolution of the trifluoro-hydroxybutanoate intermediate can be achieved via diastereomeric salt formation using enantiopure amines (e.g., (R)-1-phenylethylamine). The resulting salts are recrystallized to isolate enantiomers, as shown in analogous compounds with reported optical rotations (EtOH) .

Q. How does the trifluoromethyl group influence pharmacological properties?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, and increases metabolic stability by resisting oxidative degradation. This is critical in medicinal chemistry for compounds targeting enzymes or receptors with hydrophobic binding pockets .

Q. How should researchers address contradictory data in synthesis yields across studies?

Variability in yields (e.g., 27% vs. 86% for similar compounds) often stems from substituent electronic effects and reaction conditions. For example, electron-withdrawing groups (e.g., nitro) on the pyrazole ring may slow coupling reactions, necessitating optimized temperatures or catalysts . Systematic screening of solvents (e.g., DMF vs. THF) and bases (e.g., KCO vs. EtN) is advised.

Q. What computational methods predict hydrogen-bonding interactions in crystal structures?

Density Functional Theory (DFT) calculations can model hydrogen-bond strengths, while Hirshfeld surface analysis quantifies intermolecular interactions. These methods align with Etter’s graph-set theory to rationalize crystallization trends .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Bioisosteric Replacement : Substitute the nitro group with other electron-deficient moieties (e.g., cyano) to modulate reactivity.

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects (e.g., 4-methyl vs. 4-chloro) with inhibitory activity, as seen in pyrazolyl-triazole drug candidates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.